molecular formula C11H10FNO2 B15148392 2-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde

2-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde

Cat. No.: B15148392
M. Wt: 207.20 g/mol
InChI Key: KQWVPZDDAOYNDE-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde is a chemical compound that features a fluorine atom, a pyrrolidinone ring, and a benzaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI).

    Aldehyde Group Addition: The benzaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

    Oxidation: 2-Fluoro-4-(2-oxopyrrolidin-1-yl)benzoic acid

    Reduction: 2-Fluoro-4-(2-oxopyrrolidin-1-yl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the pyrrolidinone ring can contribute to the overall stability and bioavailability of the compound. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(2-oxopyrrolidin-1-yl)benzoic acid
  • 2-Fluoro-4-(2-oxopyridin-1(2H)-yl)benzaldehyde
  • 2-Fluoro-4-(2-oxopyrrolidin-1-yl)benzyl alcohol

Uniqueness

2-Fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde is unique due to its specific combination of a fluorine atom, a pyrrolidinone ring, and a benzaldehyde group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

2-fluoro-4-(2-oxopyrrolidin-1-yl)benzaldehyde

InChI

InChI=1S/C11H10FNO2/c12-10-6-9(4-3-8(10)7-14)13-5-1-2-11(13)15/h3-4,6-7H,1-2,5H2

InChI Key

KQWVPZDDAOYNDE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)C=O)F

Origin of Product

United States

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